

A Technical Guide to rac-Trandolapril-d5: Structure, Isotopic Purity, and Analysis

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Compound of Interest		
Compound Name:	rac-Trandolapril-d5	
Cat. No.:	B15557653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **rac-Trandolapril-d5**, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. Stable isotopelabeled compounds like **rac-Trandolapril-d5** are essential tools in pharmaceutical research, particularly as internal standards for quantitative bioanalysis by mass spectrometry.[1][2] This document details its chemical structure, typical isotopic purity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

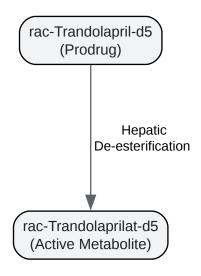
rac-Trandolapril-d5 is a deuterium-labeled form of Trandolapril, where five hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for pharmacokinetic studies.[4]

The key identification parameters for **rac-Trandolapril-d5** are summarized in the table below.



Parameter	Value	Reference
Chemical Name	(2S,3aR,7aS)-1-[(2S)-2- [[(1S)-1-(Ethoxycarbonyl)-3- phenylpropyl]amino]-1- oxopropyl]octahydro-1H- Indole-2-carboxylic Acid-d5	[3]
Synonyms	Odrik-d5, Gopten-d5, RU44570 d5	[1][3]
CAS Number	1356847-98-7	[3]
Molecular Formula	C24H29D5N2O5	[3]
Molecular Weight	435.58 g/mol	[3]

Trandolapril itself is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat.[5][6] Trandolaprilat is approximately eight times more potent as an ACE inhibitor than the parent compound.



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Figure 1: Metabolic activation of rac-Trandolapril-d5.

Isotopic Purity



The utility of a deuterated standard is fundamentally dependent on its isotopic purity. For deuterated active pharmaceutical ingredients (APIs), purity assessment extends beyond chemical contaminants to include the isotopic profile, or the relative abundance of different isotopologues (e.g., d5, d4, d3).[7] It is practically impossible to synthesize a compound with 100% isotopic purity.[7]

Commercial deuterated standards are typically synthesized and purified to achieve greater than 98% chemical purity and greater than 98% isotopic enrichment.[8] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total population of molecules with a specific isotopic composition.[7]

The following table presents a typical or theoretical distribution of isotopic species for a d5-labeled compound with an isotopic enrichment of 99.0% at each of the five positions.

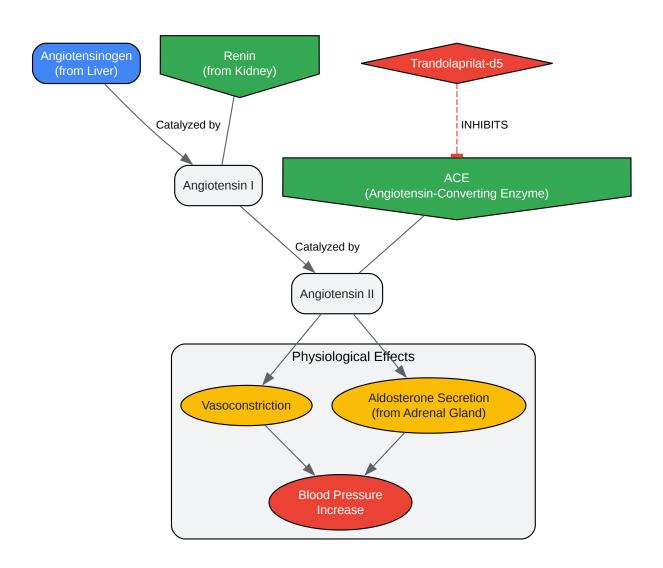
Isotopic Species	Description	Theoretical Abundance (%)
d5	Desired species with 5 deuterium atoms	95.10%
d4	Species with 4 deuterium atoms	4.75%
d3	Species with 3 deuterium atoms	0.10%
d2	Species with 2 deuterium atoms	<0.01%
d1	Species with 1 deuterium atom	<0.01%
d0	Unlabeled Trandolapril	<0.01%

Note: This data is representative and based on statistical distribution models.[7] Actual lot-specific data is provided on the Certificate of Analysis from the supplier.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)



Trandolapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).[5] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Trandolaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.



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Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.

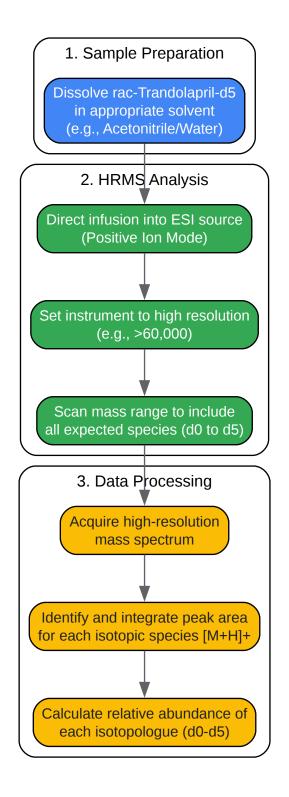
Experimental Protocols

The determination of chemical and isotopic purity for **rac-Trandolapril-d5** requires robust analytical methods. High-Resolution Mass Spectrometry (HRMS) is used to quantify the distribution of isotopologues, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the location of the deuterium labels and the overall chemical structure.

Isotopic Purity Analysis by HRMS

This protocol outlines the general procedure for determining the relative abundance of isotopic species in a sample of **rac-Trandolapril-d5**.





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Figure 3: Experimental workflow for isotopic purity analysis by HRMS.

Instrumentation and Parameters:



- Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Infusion: Direct sample infusion at a flow rate of 5-10 μL/min.
- Resolution: >60,000 to resolve isotopic peaks.
- Data Analysis: Identify peaks corresponding to the protonated molecules [M+H]⁺ for each species (d0 to d5). Calculate the area under the curve for each isotopic peak. The percentage of each species is determined by dividing its peak area by the sum of all isotopic peak areas.

Structural Confirmation by NMR Spectroscopy

NMR is essential for confirming the positions of the deuterium atoms and verifying the overall structural integrity of the molecule.

Sample Preparation:

Dissolve 5-10 mg of rac-Trandolapril-d5 in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube. The choice of solvent is critical to avoid interference from residual solvent protons.

Data Acquisition:

- ¹H NMR (Proton NMR): Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the sites of deuteration, when compared to the spectrum of unlabeled Trandolapril, confirms successful labeling.
- ¹³C NMR (Carbon NMR): Acquire a proton-decoupled ¹³C NMR spectrum. Carbons bonded to deuterium will show a characteristic multiplet (due to C-D coupling) and a lower intensity compared to their protonated counterparts, confirming the location of the labels.
- 2D NMR (e.g., COSY, HSQC): Advanced 2D NMR experiments can be performed if necessary to fully elucidate the structure and confirm the assignment of all proton and carbon signals.



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